2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol
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Overview
Description
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol is an organic compound that features a diethylamino group attached to a phenyl ring, which is further connected to a butanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-one.
Reduction: Formation of 2-[4-(Diethylamino)phenyl]-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, potentially affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: A compound with similar diethylamino and phenyl groups but with additional pyridine and aminophenoxy functionalities.
Tetra(4-(diethylamino)phenyl)ethene: A derivative of tetraphenylethene with diethylamino groups, known for its fluorescence properties.
Uniqueness
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol is unique due to its specific combination of a diethylamino group and a butanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-16(7-2)14-10-8-13(9-11-14)15(5,17)12(3)4/h8-12,17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMXVWIRPRVYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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